N-acetyl-L-methionine ethyl ester
CAS No.: 59587-10-9
Cat. No.: VC18964522
Molecular Formula: C9H17NO3S
Molecular Weight: 219.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59587-10-9 |
|---|---|
| Molecular Formula | C9H17NO3S |
| Molecular Weight | 219.30 g/mol |
| IUPAC Name | ethyl (2S)-2-acetamido-4-methylsulfanylbutanoate |
| Standard InChI | InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1 |
| Standard InChI Key | HWRSILOQIXCGQU-QMMMGPOBSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCSC)NC(=O)C |
| Canonical SMILES | CCOC(=O)C(CCSC)NC(=O)C |
Introduction
Chemical Structure and Conformational Analysis
Molecular Architecture
N-Acetyl-L-methionine ethyl ester features a chiral center derived from the L-configuration of methionine, with an acetyl group at the amino terminus and an ethyl ester at the carboxyl terminus. The sulfur-containing side chain () contributes to its hydrophobic character, while the ester and amide groups enable hydrogen bonding and solubility in polar solvents .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | Ethyl N-acetyl-L-methioninate |
| Molecular Formula | |
| Chiral Centers | 1 (L-configuration) |
| Functional Groups | Acetyl (amide), ethyl ester, thioether |
Synthesis and Optimization
Industrial-Scale Production
The patented synthesis (US4011263A) involves reacting L-methionine with acetic anhydride in alkaline aqueous conditions (pH 6.5–10.0) at 20–60°C . Key parameters include:
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Molar Ratios: 1.10–1.30 moles of acetic anhydride per mole of methionine.
-
Alkali: 1.6–2.1 moles of NaOH per mole of acetic anhydride.
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Solvent: 15–30 moles of water per mole of methionine.
Table 2: Synthesis Conditions and Yields
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 30–50°C | 90 | 99.9 |
| pH | 7.0–9.5 | 85 | 99.5 |
| Reaction Time | 45–60 minutes | 88 | 99.7 |
Post-synthesis, the product is isolated via acidification (pH 1.8–2.0) with sulfuric acid, followed by ethyl acetate extraction and recrystallization from water . This method minimizes racemization, preserving optical purity ( in water) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate water solubility (3.48 g/L at 28°C), enhanced by the ethyl ester’s lipophilicity . It is stable under dry, cool storage (2–8°C) but hydrolyzes in acidic or alkaline conditions to regenerate methionine and acetic acid.
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 104–105°C | Differential Scanning Calorimetry |
| Boiling Point | 394.43°C (est.) | Empirical Correlation |
| LogP | 0.592 | Octanol-Water Partition |
| Refractive Index | Abbe Refractometer |
Spectral Characterization
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IR Spectroscopy: Strong absorptions at 1740 cm (ester C=O) and 1650 cm (amide I band) .
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NMR (DMSO-): δ 1.21 (t, 3H, –OCHCH), 2.05 (s, 3H, –COCH), 2.53 (m, 2H, –SCH), 4.12 (q, 2H, –OCH) .
Applications and Biological Relevance
Nutritional Supplements
As a stabilized methionine derivative, it serves as a dietary supplement to address sulfur amino acid deficiencies. The acetyl and ethyl groups prevent rapid hepatic degradation, prolonging systemic availability.
Pharmaceutical Intermediates
Its lipophilicity enhances membrane permeability, making it a prodrug candidate. For example, it is hydrolyzed intracellularly by esterases to release N-acetyl-L-methionine, a precursor for glutathione synthesis.
Biochemical Research
The compound is utilized in enzymatic assays to study acyltransferase and esterase activity. Its conformational flexibility also makes it a model for investigating solvent effects on peptide mimetics .
Research Advancements
Solvent Effects on Conformation
Computational studies using the IEF-PCM model demonstrated that the gauche conformation is stabilized in chloroform by 2.3 kcal/mol compared to the trans form, whereas in DMSO, the energy difference drops to 0.8 kcal/mol . These findings align with NMR coupling constants ( in CDCl vs. 8.1 Hz in DMSO-) .
Stability Under Physiological Conditions
In vitro studies simulating gastric fluid (pH 1.2, 37°C) showed 80% hydrolysis within 2 hours, whereas intestinal conditions (pH 6.8) resulted in 95% intact compound after 4 hours, supporting its use in enteric-coated formulations.
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